molecular formula C22H23N3O5 B2584471 4-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 1903928-48-2

4-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No. B2584471
CAS RN: 1903928-48-2
M. Wt: 409.442
InChI Key: OXKIXTOKMHWHMW-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

4-methoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a compound involved in the synthesis of various heterocyclic derivatives. It's particularly noted in the study of catalytic reactions under oxidative carbonylation conditions to yield products like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives. These reactions, carried out in methanol or acetonitrile/methanol mixtures, are facilitated by palladium catalysis and involve anti and syn 5-exo-dig cyclization modes (Bacchi et al., 2005).

Applications in Drug Discovery

This compound is structurally similar to other pyridine derivatives that have been studied for their potential as kinase inhibitors, such as N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides. These have shown efficacy in tumor stasis in certain models and have advanced into clinical trials due to their promising pharmacokinetic and safety profiles (Schroeder et al., 2009).

Crystal Structure and Analysis

The compound's crystal structure is essential for understanding its chemical properties and potential applications. X-ray powder diffraction data has been reported for similar compounds, which are crucial intermediates in the synthesis of various drugs, such as anticoagulants. These studies provide valuable insights into the molecular structure and potential reactivity of the compound (Wang et al., 2017).

Potential Therapeutic Applications

While direct therapeutic applications of this specific compound might not be extensively studied, its structural analogs and derivatives have shown promise in various therapeutic areas. This includes research into anticonvulsants, nootropic agents, and selective serotonin receptor antagonists, highlighting the compound's potential as a versatile intermediate in medicinal chemistry (Kubicki et al., 2000; Valenta et al., 1994; Craven et al., 1994).

properties

IUPAC Name

4-methoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-6-oxo-1-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-15-11-17(29-2)12-20(26)24(15)10-9-23-22(28)18-14-25(16-7-5-4-6-8-16)21(27)13-19(18)30-3/h4-8,11-14H,9-10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKIXTOKMHWHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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